
9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis((2-(1-pyrrolidinyl)ethyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dihydroxy-5,8-bis((2-(pyrrolidin-1-yl)ethyl)amino)anthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydroxy-5,8-bis((2-(pyrrolidin-1-yl)ethyl)amino)anthracene-9,10-dione typically involves multiple steps:
Formation of the Anthraquinone Core: The anthraquinone core can be synthesized through the oxidation of anthracene using oxidizing agents such as vanadium pentoxide (V2O5) at high temperatures (around 389°C) in a fixed-bed reactor.
Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced through hydroxylation reactions using reagents like hydrogen peroxide (H2O2) under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dihydroxy-5,8-bis((2-(pyrrolidin-1-yl)ethyl)amino)anthracene-9,10-dione undergoes various types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The amino groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,4-Dihydroxy-5,8-bis((2-(pyrrolidin-1-yl)ethyl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer due to its ability to intercalate with DNA.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties
Wirkmechanismus
The mechanism of action of 1,4-Dihydroxy-5,8-bis((2-(pyrrolidin-1-yl)ethyl)amino)anthracene-9,10-dione involves its ability to intercalate with DNA, disrupting the replication process and leading to cell death. This makes it a potential candidate for anticancer therapies. The compound targets specific molecular pathways involved in cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthraquinone: The parent compound, used in the production of dyes and pigments.
1,4-Dihydroxyanthraquinone: A simpler derivative with similar hydroxyl groups but lacking the amino substitutions.
5,8-Diaminoanthraquinone: Another derivative with amino groups but without the pyrrolidin-1-yl substitutions.
Uniqueness
1,4-Dihydroxy-5,8-bis((2-(pyrrolidin-1-yl)ethyl)amino)anthracene-9,10-dione is unique due to the presence of both hydroxyl and amino groups, which confer distinct chemical and biological properties. The pyrrolidin-1-yl substitutions enhance its ability to interact with biological molecules, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
70476-69-6 |
|---|---|
Molekularformel |
C26H32N4O4 |
Molekulargewicht |
464.6 g/mol |
IUPAC-Name |
1,4-dihydroxy-5,8-bis(2-pyrrolidin-1-ylethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H32N4O4/c31-19-7-8-20(32)24-23(19)25(33)21-17(27-9-15-29-11-1-2-12-29)5-6-18(22(21)26(24)34)28-10-16-30-13-3-4-14-30/h5-8,27-28,31-32H,1-4,9-16H2 |
InChI-Schlüssel |
KHPLFNDNOYWFSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCNC2=C3C(=C(C=C2)NCCN4CCCC4)C(=O)C5=C(C=CC(=C5C3=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Phenyl-7-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13148182.png)
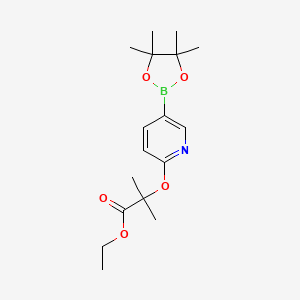
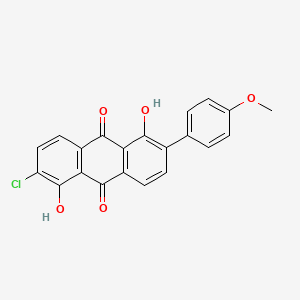
![7-Benzyl-4-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13148195.png)
![Propanamide,N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)-](/img/structure/B13148198.png)
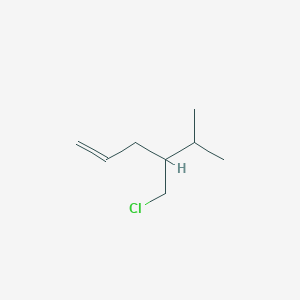
![5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13148208.png)
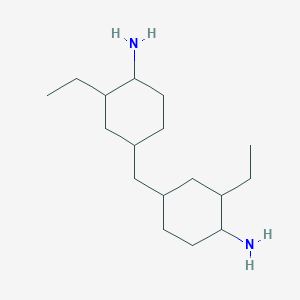
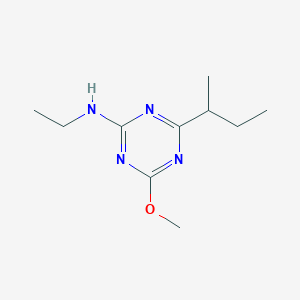
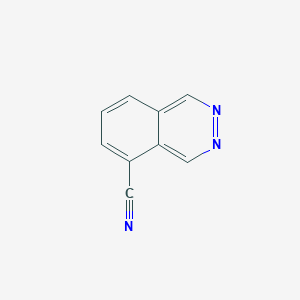
![9,10-Anthracenedione, 1,5-bis[(6-hydroxyhexyl)thio]-](/img/structure/B13148225.png)
